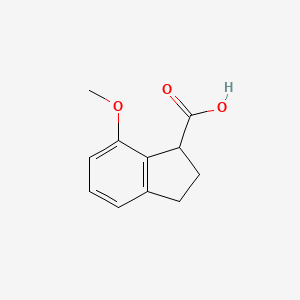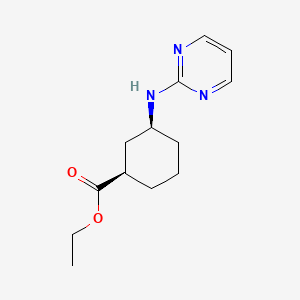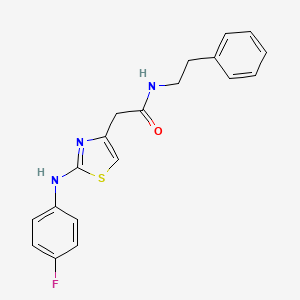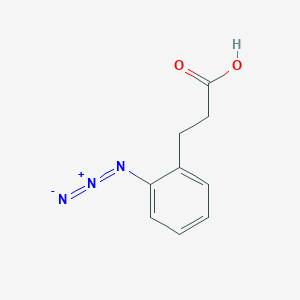![molecular formula C14H15NO B3010418 2-{[(3-Methylphenyl)amino]methyl}phenol CAS No. 17106-95-5](/img/structure/B3010418.png)
2-{[(3-Methylphenyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[(3-Methylphenyl)amino]methyl}phenol" is a type of Schiff base, which is a class of organic compounds typically characterized by the presence of an azomethine group (-C=N-) linking an aromatic ring to a substituent. These compounds are known for their diverse applications in various fields, including their use as ligands in coordination chemistry and their antimicrobial properties .
Synthesis Analysis
Schiff bases like "2-{[(3-Methylphenyl)amino]methyl}phenol" are generally synthesized through a condensation reaction between an amine and an aldehyde or ketone. In the case of similar compounds, the synthesis involves the reaction of a substituted phenol with an aldehyde under controlled conditions to form the azomethine linkage . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and desired selectivity.
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by spectroscopic methods such as FT-IR, UV–Vis, and NMR spectroscopy, as well as X-ray crystallography. These techniques provide information about the functional groups, molecular geometry, and electronic structure of the compound. For instance, X-ray crystallography has revealed that Schiff bases can exhibit different tautomeric forms, such as enol-imine and keto-amine, which coexist in the crystal lattice . The planarity of the molecule and the presence of intramolecular hydrogen bonding are also common structural features .
Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions, including coordination with metal ions to form complexes. These reactions are influenced by the electronic properties of the Schiff base, such as the electron-donating or withdrawing nature of the substituents on the aromatic ring. The coordination behavior of Schiff bases with metals like Cu(II), Zn(II), and Cd(II) has been studied, revealing that they can form stable mono- and dinuclear complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases are determined by their molecular structure. They often exhibit good solubility in organic solvents and stability against thermal decomposition . The electronic structure, as analyzed by computational methods like density functional theory (DFT), provides insights into the reactivity of the compound, including parameters like hardness, chemical potential, and electrophilicity . These properties are crucial for understanding the behavior of Schiff bases in various environments and their potential applications in fields such as corrosion inhibition .
科学的研究の応用
Corrosion Inhibition
A study by Boughoues et al. (2020) explored the use of amine derivative compounds, including 2-{[(3-Methylphenyl)amino]methyl}phenol, as corrosion inhibitors for mild steel in hydrochloric acid (HCl) medium. These compounds showed significant inhibition efficiency, demonstrating their potential as protective agents in industrial applications (Boughoues et al., 2020).
Cross-Coupling in Organic Synthesis
Wan et al. (2013) reported the use of phenolic derivatives, related to 2-{[(3-Methylphenyl)amino]methyl}phenol, in cross-coupling reactions. These reactions are crucial for constructing complex organic molecules, highlighting the importance of these compounds in synthetic organic chemistry (Wan et al., 2013).
Synthesis of Metal Complexes
Mukhopadhyay et al. (2009) investigated the synthesis of metal complexes using aminoiminophenol compounds. These complexes have potential applications in catalysis and material science (Mukhopadhyay et al., 2009).
Biological Evaluation and DNA Interaction Studies
Rafique et al. (2022) conducted a study on 4-aminophenol derivatives, similar to 2-{[(3-Methylphenyl)amino]methyl}phenol, examining their antimicrobial and antidiabetic activities. They also explored the interactions of these compounds with human DNA, suggesting potential applications in medicinal chemistry (Rafique et al., 2022).
Catalytic and Redox Properties
Lambert et al. (1997) synthesized new asymmetrical ligands with phenolate groups, resembling 2-{[(3-Methylphenyl)amino]methyl}phenol, to mimic the binding of terminal tyrosinate in purple acid phosphatases. These studies are crucial for understanding enzyme mechanisms and designing biomimetic catalysts (Lambert et al., 1997).
Safety and Hazards
The safety data sheet for a related compound, Phenol, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
2-[(3-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAMMAUECPRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methylphenyl)amino]methyl}phenol | |
CAS RN |
17106-95-5 |
Source


|
| Record name | ALPHA-(META-TOLUIDINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


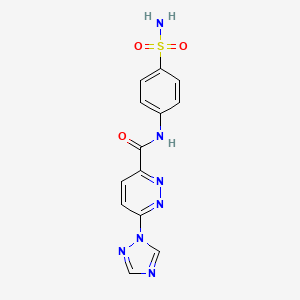

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)
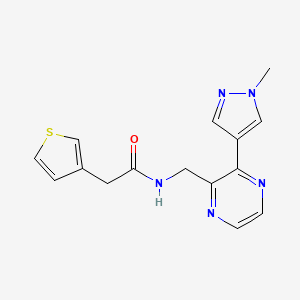
![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)
![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
